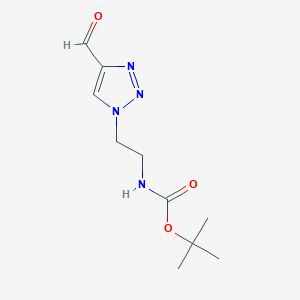

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Descripción general

Descripción

Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C10H16N4O3 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active molecules .

Biochemical Pathways

Again, without specific studies, it’s difficult to determine the exact biochemical pathways affected by “tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate”. The compound could potentially be involved in a variety of biochemical reactions due to the presence of reactive groups such as the carbamate and the triazole .

Análisis Bioquímico

Biochemical Properties

Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in the azide-alkyne cycloaddition reaction, commonly referred to as the “click chemistry” reaction . The triazole ring in this compound acts as a ligand, facilitating the formation of stable complexes with copper ions, which are essential for catalyzing the click reaction . Additionally, the formyl group can form Schiff bases with amino groups in proteins, potentially altering their function and activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction . For instance, the interaction of the triazole ring with copper ions can lead to the generation of reactive oxygen species (ROS), which in turn can activate or inhibit various signaling pathways. Furthermore, the formyl group can interact with nucleophilic sites on DNA and proteins, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring’s ability to chelate copper ions is central to its role in catalyzing the click reaction . This chelation not only stabilizes the copper ion but also enhances its catalytic activity, leading to efficient azide-alkyne cycloaddition. Additionally, the formyl group can form covalent bonds with amino groups in enzymes, leading to enzyme inhibition or activation depending on the context . These interactions can result in changes in gene expression and protein function, ultimately influencing cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reactive species . Over time, the formyl group may undergo hydrolysis, leading to the formation of carboxylic acid derivatives. This degradation can impact the compound’s ability to interact with biomolecules and catalyze reactions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to enhance enzyme activity and promote cell survival . At higher doses, it can induce cytotoxicity and oxidative stress, leading to cell death. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced . These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The triazole ring can undergo oxidation and reduction reactions, leading to the formation of various metabolites . Enzymes such as cytochrome P450 are known to interact with this compound, facilitating its biotransformation. Additionally, the formyl group can participate in metabolic reactions, leading to the formation of Schiff bases and other derivatives . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The triazole ring’s ability to chelate metal ions can facilitate its uptake by cells through metal ion transporters. Once inside the cell, the compound can interact with various intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in organelles such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. This compound has been found to localize predominantly in the mitochondria and endoplasmic reticulum . The presence of targeting signals and post-translational modifications can direct the compound to these specific compartments. Within the mitochondria, this compound can influence mitochondrial respiration and ROS production. In the endoplasmic reticulum, it can affect protein folding and secretion .

Actividad Biológica

Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for the efficient production of 4-formyl-1H-1,2,3-triazoles, which are crucial intermediates in the synthesis of this compound .

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The presence of the formyl group enhances this activity by increasing the compound's ability to penetrate microbial cell walls. Studies have shown that derivatives of 4-formyl-1H-1,2,3-triazoles demonstrate potent antibacterial effects against various strains, including resistant bacteria .

Antitumor Activity

The biological evaluation of related triazole compounds has revealed promising antitumor properties. For instance, compounds with similar structural features have been reported to inhibit cancer cell proliferation in vitro. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 3.5 | HeLa |

| tert-butyl carbamate | 4.2 | A549 |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. For example, it may interact with acetylcholinesterase (AChE), a key enzyme in neurotransmission. Inhibition studies have shown that similar compounds can effectively reduce AChE activity in vitro, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of triazole-based compounds:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a formyl substituent exhibited enhanced activity compared to their non-formyl counterparts.

- Antitumor Mechanisms : Research on triazole derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and A549. The study employed flow cytometry and Western blot analysis to elucidate the underlying mechanisms.

- Enzyme Interaction : A docking study suggested that this compound binds effectively to AChE's active site, providing insights into its potential therapeutic applications for Alzheimer's disease.

Aplicaciones Científicas De Investigación

Structural Features

| Feature | Description |

|---|---|

| Triazole Ring | Contributes to biological activity and stability |

| Carbamate Group | Enhances solubility and reactivity |

| Formyl Group | Participates in various chemical transformations |

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate has been evaluated for its effectiveness against various bacterial strains. Studies have shown promising results in inhibiting growth, suggesting potential as an antimicrobial agent .

Anticancer Potential

The triazole moiety is known for its role in anticancer drug development. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Further investigation is required to elucidate its mechanisms of action and therapeutic efficacy .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor in biochemical pathways relevant to disease states. Research is ongoing to explore its role in enzyme modulation and its implications for drug design .

Case Study 1: Antimicrobial Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several triazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential application in developing new antibiotics .

Case Study 2: Anticancer Research

A research team investigated the anticancer properties of various triazole derivatives. This compound was found to induce apoptosis in human cancer cell lines through mitochondrial pathways. This study suggests that further exploration could lead to new cancer therapies .

Análisis De Reacciones Químicas

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage to yield a primary amine. Common conditions include:

-

Reagents : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane .

-

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol .

-

Product : 2-(4-Formyl-1H-1,2,3-triazol-1-yl)ethylamine, a reactive intermediate for further derivatization .

Formyl Group Functionalization

The 4-formyl substituent on the triazole ring participates in diverse reactions:

Nucleophilic Additions

-

Reduction :

-

Reagents : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium catalysts.

-

Product : 4-(Hydroxymethyl)-1H-1,2,3-triazole derivative.

-

-

Condensation :

Cycloaddition Reactions

The formyl group enables participation in Huisgen 1,3-dipolar cycloaddition or Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

Triazole Ring Modifications

The 1,2,3-triazole core exhibits stability under acidic/basic conditions but can undergo:

Electrophilic Substitution

-

Halogenation :

-

Reagents : N-Bromosuccinimide (NBS) or iodine in acetic acid.

-

Product : 4-Formyl-5-halo-1H-1,2,3-triazoles.

-

Metal-Catalyzed Cross-Coupling

-

Suzuki-Miyaura Coupling :

Comparative Reactivity Data

Stability and Handling

-

Storage : Stable at –20°C under inert gas; sensitive to prolonged acid exposure .

-

Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents.

This compound’s dual functionality (carbamate and formyl-triazole) makes it a valuable scaffold in medicinal chemistry and materials science. Its reactivity profile aligns with trends observed in analogous triazole-carbamate systems .

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6-7H,4-5H2,1-3H3,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGVFEBRNCWNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.